Ethyl N-{2-cyano-2-[(methoxyimino)methyl]acetyl}carbamate

Catalog No.
S12168463
CAS No.
M.F
C8H11N3O4
M. Wt
213.19 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Ethyl N-{2-cyano-2-[(methoxyimino)methyl]acetyl}ca...

Product Name

Ethyl N-{2-cyano-2-[(methoxyimino)methyl]acetyl}carbamate

IUPAC Name

ethyl N-(2-cyano-3-methoxyiminopropanoyl)carbamate

Molecular Formula

C8H11N3O4

Molecular Weight

213.19 g/mol

InChI

InChI=1S/C8H11N3O4/c1-3-15-8(13)11-7(12)6(4-9)5-10-14-2/h5-6H,3H2,1-2H3,(H,11,12,13)

InChI Key

AXOYXSBGRJDLAN-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)NC(=O)C(C=NOC)C#N

Ethyl N-{2-cyano-2-[(methoxyimino)methyl]acetyl}carbamate is a synthetic organic compound characterized by its unique structure, which includes a carbamate functional group, a cyano group, and a methoxyimino moiety. This compound is notable for its potential applications in pharmaceuticals and agrochemicals due to its biological activity and chemical reactivity. The molecular formula of this compound is C10_{10}H12_{12}N4_{4}O3_{3}, and it features a molecular weight of approximately 224.23 g/mol.

The chemical reactivity of Ethyl N-{2-cyano-2-[(methoxyimino)methyl]acetyl}carbamate can be attributed to the presence of multiple functional groups. Key reactions include:

  • Nucleophilic Substitution: The cyano group can undergo nucleophilic attack, leading to the formation of various derivatives.
  • Hydrolysis: The carbamate group can be hydrolyzed under acidic or basic conditions, yielding the corresponding amine and carboxylic acid.
  • Condensation Reactions: The methoxyimino group can participate in condensation reactions with aldehydes or ketones, forming oxime derivatives.

Ethyl N-{2-cyano-2-[(methoxyimino)methyl]acetyl}carbamate exhibits significant biological activities, particularly in the realm of medicinal chemistry. Preliminary studies suggest that it may possess:

  • Antimicrobial Properties: It has shown potential against various bacterial strains, indicating its usefulness as an antimicrobial agent.
  • Antitumor Activity: Initial research indicates that this compound may inhibit the growth of certain cancer cell lines, making it a candidate for further investigation in cancer therapeutics.

The synthesis of Ethyl N-{2-cyano-2-[(methoxyimino)methyl]acetyl}carbamate can be achieved through several methods:

  • Reaction of Ethyl Carbamate with Cyanoacetate: Ethyl carbamate reacts with cyanoacetate in the presence of a base to form the desired compound.
  • Methoxyimino Formation: The introduction of the methoxyimino group can be accomplished through the reaction of an appropriate aldehyde with hydroxylamine followed by condensation with the cyano derivative.
  • One-Pot Synthesis: A one-pot reaction method combining all reactants under controlled conditions can yield the compound efficiently.

Ethyl N-{2-cyano-2-[(methoxyimino)methyl]acetyl}carbamate has several potential applications:

  • Pharmaceuticals: Due to its biological activities, it may serve as a lead compound for developing new antimicrobial or anticancer drugs.
  • Agricultural Chemicals: Its properties may allow it to function as a pesticide or herbicide, targeting specific plant pathogens or pests.

Research into the interactions of Ethyl N-{2-cyano-2-[(methoxyimino)methyl]acetyl}carbamate with biological systems is ongoing. Key areas of focus include:

  • Enzyme Inhibition: Studies are being conducted to determine how this compound interacts with specific enzymes involved in metabolic pathways.
  • Receptor Binding: Investigations into whether the compound binds to particular receptors may provide insights into its mechanism of action.

Several compounds share structural similarities with Ethyl N-{2-cyano-2-[(methoxyimino)methyl]acetyl}carbamate. Here are some notable examples:

Compound NameStructureUnique Features
Methyl N-(cyanoacetyl)carbamateSimilar carbamate structureLacks methoxyimino group
Ethyl N-(4-nitrobenzoyl)carbamateContains nitro groupDifferent substituent affects reactivity
Propyl N-(cyanoacetic)carbamateSimilar backboneVarying alkyl chain length influences solubility

Uniqueness

Ethyl N-{2-cyano-2-[(methoxyimino)methyl]acetyl}carbamate is distinguished by its combination of a methoxyimino group and a cyano group, which enhances its biological activity compared to other carbamates that lack these features. This unique combination may result in improved efficacy against target organisms or cells.

XLogP3

0.3

Hydrogen Bond Acceptor Count

6

Hydrogen Bond Donor Count

1

Exact Mass

213.07495584 g/mol

Monoisotopic Mass

213.07495584 g/mol

Heavy Atom Count

15

Dates

Last modified: 08-09-2024

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